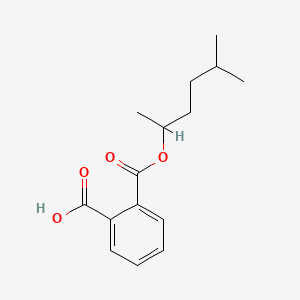Mono(5-Methyl-2-hexyl) Phthalate
CAS No.:
Cat. No.: VC18518612
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20O4 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |
| Standard InChI | InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | RHIBMWKTYMGVAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Introduction
The structural variation in the ester side chain influences physicochemical properties such as solubility and metabolic pathways.
Synthesis and Industrial Applications
Synthesis Pathways
Mono(5-Methyl-2-hexyl) Phthalate is synthesized via esterification of phthalic anhydride with 5-methyl-2-hexanol. This reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature conditions . The process is analogous to the synthesis of MEHP but utilizes a branched alcohol precursor.
Environmental and Biological Fate
Metabolic Pathways
In vivo, phthalate monoesters undergo oxidation and glucuronidation. For example, MEHP is metabolized to mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) . While Mono(5-Methyl-2-hexyl) Phthalate’s metabolism remains unstudied, its branched structure may slow enzymatic oxidation compared to MEHP .
Toxicity and Health Implications
Acute and Chronic Toxicity
-
Hepatotoxicity: Peroxisome proliferation in rodent liver cells .
-
Endocrine Disruption: Anti-androgenic effects via PPAR-α activation .
-
Developmental Toxicity: Impaired fetal growth in animal models .
Comparative Toxicity Metrics
| Endpoint | MEHP (µg/kg/day) | Mono(5-Methyl-2-hexyl) Phthalate (Inferred) |
|---|---|---|
| NOAEL (Liver Effects) | 4.8 (Rats) | Likely higher due to reduced bioavailability |
| LOAEL (Developmental) | 14.7 (Mice) | Not established |
Regulatory Status and Analytical Methods
Detection Techniques
Research Gaps and Future Directions
-
Toxicokinetics: Absorption, distribution, and excretion studies are needed.
-
Epidemiology: Associations with human health outcomes (e.g., obesity, endocrine disorders).
-
Environmental Monitoring: Presence in water, soil, and air.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume